molecular formula C8H6BBrN2O2S B14094409 (2-Bromo-6-(thiazol-2-yl)pyridin-4-yl)boronic acid

(2-Bromo-6-(thiazol-2-yl)pyridin-4-yl)boronic acid

Cat. No.: B14094409
M. Wt: 284.93 g/mol
InChI Key: OKYBUTDWTAKZSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromo-6-(thiazol-2-yl)pyridin-4-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a bromine atom and a thiazole ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-6-(thiazol-2-yl)pyridin-4-yl)boronic acid typically involves the following steps:

    Thiazole Ring Formation: The thiazole ring can be introduced via a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone.

    Boronic Acid Formation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-6-(thiazol-2-yl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Alcohols and Ketones: Formed through oxidation of the boronic acid group.

    Substituted Pyridines: Formed through nucleophilic substitution of the bromine atom.

Scientific Research Applications

(2-Bromo-6-(thiazol-2-yl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Bromo-6-(thiazol-2-yl)pyridin-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in biological molecules, leading to inhibition of enzyme activity or disruption of molecular pathways . The bromine and thiazole groups contribute to the compound’s overall reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-6-(thiazol-2-yl)pyridine-4-yl)boronic acid
  • (2-Chloro-6-(thiazol-2-yl)pyridine-4-yl)boronic acid
  • (2-Fluoro-6-(thiazol-2-yl)pyridine-4-yl)boronic acid

Uniqueness

(2-Bromo-6-(thiazol-2-yl)pyridin-4-yl)boronic acid is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions compared to its chloro and fluoro analogs. The thiazole ring also imparts distinct electronic properties, making it a valuable compound in various synthetic and research applications .

Properties

Molecular Formula

C8H6BBrN2O2S

Molecular Weight

284.93 g/mol

IUPAC Name

[2-bromo-6-(1,3-thiazol-2-yl)pyridin-4-yl]boronic acid

InChI

InChI=1S/C8H6BBrN2O2S/c10-7-4-5(9(13)14)3-6(12-7)8-11-1-2-15-8/h1-4,13-14H

InChI Key

OKYBUTDWTAKZSF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC(=C1)Br)C2=NC=CS2)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.